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Tetrahydrofurfuryl acrylate - 2399-48-6

Tetrahydrofurfuryl acrylate

Catalog Number: EVT-307122
CAS Number: 2399-48-6
Molecular Formula: C8H12O3
Molecular Weight: 156.18 g/mol
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Product Introduction

Description

Tetrahydrofurfuryl acrylate (THFA) is a colorless liquid monomer with a characteristic odor []. It is an acrylate ester, synthesized from tetrahydrofurfuryl alcohol and acrylic acid. THFA's unique chemical structure, containing both a cyclic ether and an acrylate group, contributes to its diverse applications in polymer chemistry and materials science.

Future Directions
  • Investigating its potential in sustainable materials: THFA's biobased origin [] presents an opportunity to develop sustainable alternatives for conventional petroleum-derived polymers. Research focusing on its biodegradability, recyclability, and environmental impact could pave the way for greener applications in packaging, coatings, and other areas.

Tetrahydrofurfuryl methacrylate (THFMA)

Compound Description: Tetrahydrofurfuryl methacrylate (THFMA) is a methacrylate analog of tetrahydrofurfuryl acrylate (THFA). It is commonly used as a component in acrylic adhesives. []

Relevance: THFMA is structurally very similar to THFA, with the main difference being the presence of a methyl group in the α-position of the carbonyl group in THFMA. While THFMA has been associated with cross-reactions to other acrylic resins, research indicates that some patients show sensitization specifically to THFA, highlighting potential differences in their allergenic properties. []

Citric acid tetrahydrofurfuryl acrylate

Compound Description: Citric acid tetrahydrofurfuryl acrylate is an ester synthesized from citric acid and tetrahydrofurfuryl acrylate (THFA). This compound is derived from renewable materials and exhibits plasticizing properties. []

Relevance: This compound incorporates the entire structure of THFA and utilizes it to create a new molecule with distinct properties. The use of citric acid, a bio-based molecule, in this synthesis highlights the potential of THFA in developing environmentally friendly materials. []

Alkyl-substituted tetrahydrofurfuryl acrylate

Compound Description: Alkyl-substituted tetrahydrofurfuryl acrylate represents a class of THFA derivatives where the alkyl substituent can vary in length and branching. These variations lead to a range of physicochemical properties, influencing their application as plasticizers. []

Relevance: This group of compounds highlights the possibility of modifying THFA's properties by introducing alkyl substituents. This modification allows for fine-tuning characteristics like compatibility with various polymeric materials and processing temperatures. []

Tridecyl methacrylate

Compound Description: Tridecyl methacrylate is a biobased monomer with a long alkyl side chain. It is used in conjunction with THFA to create shape-memory photopolymers. []

Relevance: While structurally different from THFA, tridecyl methacrylate plays a crucial role in developing thermoresponsive shape-memory biobased photopolymers when combined with THFA. The varying ratios of these monomers allow for tuning the photocuring rate, rigidity, and thermal behavior of the resulting polymers. []

2-Methoxyethyl acrylate (MEA)

Compound Description: 2-Methoxyethyl acrylate (MEA) is an acrylate monomer known for its excellent blood compatibility. Poly(2-methoxyethyl acrylate) (PMEA) exhibits a unique water structure that contributes to its biocompatibility. [, , , ]

Relevance: Though structurally similar to THFA, PMEA displays superior blood compatibility. Studies comparing PMEA and PTHFA attribute this difference to the unique water structure within PMEA, which is characterized by the presence of "freezing bound water," a feature not as prominent in PTHFA. [, , , ]

2-Hydroxyethyl methacrylate (HEMA)

Compound Description: 2-Hydroxyethyl methacrylate (HEMA) is a hydrophilic monomer commonly used in biomedical applications. Poly(2-hydroxyethyl methacrylate) (PHEMA) is known for its biocompatibility but exhibits different water structuring compared to PMEA. [, , ]

Relevance: Although both HEMA and THFA are used in biomedical fields, PHEMA, the polymer of HEMA, does not demonstrate the same level of blood compatibility as PMEA. This difference is again attributed to the distinctive water structures present in each polymer. [, , ]

Glycidyl methacrylate (GMA)

Compound Description: Glycidyl methacrylate (GMA) is an acrylate monomer with a reactive epoxy group. It readily undergoes copolymerization with THFA to create copolymers with controlled properties. []

Relevance: GMA is used in conjunction with THFA for synthesizing copolymers, allowing for manipulation of the final polymer's properties. The reactivity ratios of GMA and THFA have been investigated to understand and control the copolymerization process. []

2-Ethylhexyl acrylate

Compound Description: 2-Ethylhexyl acrylate is a common acrylate monomer used in various applications, including adhesives and coatings. It is often used in combination with other acrylic monomers, including THFA, to achieve desired properties. [, ]

Relevance: 2-Ethylhexyl acrylate represents a common component in acrylate-based formulations, often combined with THFA. Its inclusion highlights THFA's versatility in creating diverse adhesive and coating compositions with tailored properties. [, ]

Isobornyl acrylate (IBOA)

Compound Description: Isobornyl acrylate (IBOA) is an acrylate monomer with a bulky, cyclic structure. It is frequently used in UV-curable coatings and adhesives. [, ]

Relevance: Similar to other acrylic monomers, IBOA can be combined with THFA to modify the properties of UV-curable formulations. It contributes to tuning the viscosity, flexibility, and adhesion of the final cured materials. [, ]

Butyl acrylate (BA)

Compound Description: Butyl acrylate (BA) is a versatile acrylate monomer used in various applications, including adhesives, coatings, and sealants. It's known for its flexibility and low glass transition temperature. [, ]

Relevance: In adhesive formulations, BA is often incorporated alongside THFA to improve specific properties. Research shows that increasing the BA content can enhance screen detachability, a crucial factor in specific printing applications. [, ]

2-(2-Ethoxyethoxy)ethyl acrylate (EOEOEA)

Compound Description: 2-(2-Ethoxyethoxy)ethyl acrylate (EOEOEA) is an acrylate monomer characterized by its ether linkages, contributing to its flexibility and hydrophilicity. [, ]

Relevance: EOEOEA represents another acrylate monomer that can be combined with THFA in UV-curable formulations. Its presence influences the final material's properties, particularly those related to flexibility and water interaction. [, ]

Acryloyl morpholine (ACMO)

Compound Description: Acryloyl morpholine (ACMO) is an acrylate monomer containing a morpholine ring. This structure introduces both hydrophilicity and hydrogen bonding capabilities. [, ]

Relevance: Similar to other related acrylate monomers, ACMO can be incorporated into formulations containing THFA. Its inclusion impacts the final material's properties, potentially influencing its adhesion, water sensitivity, and mechanical characteristics. [, ]

Overview

Tetrahydrofurfuryl acrylate is an organic compound classified as an acrylic ester. It is derived from tetrahydrofurfuryl alcohol and is known for its polymerizable properties, making it valuable in various industrial applications, particularly in the production of polymers and coatings. The compound is notable for its relatively low vapor pressure and high molecular weight, which contribute to its stability and utility in formulations.

Source

Tetrahydrofurfuryl acrylate can be synthesized from renewable resources, particularly from biomass. The starting material, tetrahydrofurfuryl alcohol, is obtained from the hydrogenation of furfural, which is derived from agricultural byproducts like corn husks and sugarcane bagasse. This biobased origin enhances its appeal in sustainable chemistry.

Classification

Tetrahydrofurfuryl acrylate falls under the category of acrylates, which are esters of acrylic acid. It is classified as a reactive diluent in coatings and adhesives due to its ability to undergo free radical polymerization.

Synthesis Analysis

Methods

The synthesis of tetrahydrofurfuryl acrylate involves several steps:

  1. Formation of Tetrahydrofurfuryl Lactate: Tetrahydrofurfuryl alcohol is reacted with lactic acid to produce tetrahydrofurfuryl lactate and water.
  2. Acetylation: The lactate is then treated with acetic anhydride to form tetrahydrofurfuryl alpha-acetoxypropionate.
  3. Pyrolysis: This intermediate undergoes pyrolysis at approximately 475 °C, resulting in the formation of tetrahydrofurfuryl acrylate and acetic acid.

Technical Details

The synthesis requires careful control of temperature and reaction conditions, including the use of inert gases like carbon dioxide to prevent premature polymerization during the process. Hydroquinone may be added as an inhibitor to stabilize the reaction mixture before polymerization occurs .

Molecular Structure Analysis

Data

  • Molecular Weight: Approximately 156.18 g/mol
  • Solubility: Soluble in organic solvents with a solubility of 79.1 g/L in water, indicating moderate absorption potential .
Chemical Reactions Analysis

Reactions

Tetrahydrofurfuryl acrylate can participate in various chemical reactions typical of acrylates, including:

  • Free Radical Polymerization: This reaction allows tetrahydrofurfuryl acrylate to form polymers that are useful in coatings and adhesives.
  • Copolymers Formation: It can copolymerize with other monomers such as glycidyl methacrylate, enhancing material properties .

Technical Details

The polymerization process typically involves UV or thermal initiation, where free radicals generated initiate the chain growth polymerization mechanism.

Mechanism of Action

Process

The mechanism of action for tetrahydrofurfuryl acrylate during polymerization involves:

  1. Initiation: Free radicals are generated through thermal or photoinitiation.
  2. Propagation: The free radicals react with the double bonds in the acrylate, leading to chain growth.
  3. Termination: The reaction terminates through various mechanisms, including combination or disproportionation.

This process results in cross-linked networks that provide enhanced mechanical properties to the final products.

Data

The efficiency of polymerization can be influenced by factors such as temperature, concentration of initiators, and presence of inhibitors.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless liquid
  • Odor: Characteristic odor typical of esters
  • Boiling Point: Approximately 150 °C
  • Density: Around 1.01 g/cm³ at 20 °C

Chemical Properties

  • Reactivity: Reacts readily with free radicals.
  • Stability: Stable under normal conditions but sensitive to heat and light.
  • Viscosity: Moderate viscosity, making it suitable for various applications.
Applications

Tetrahydrofurfuryl acrylate finds extensive applications across multiple scientific fields:

  • Coatings and Adhesives: Used as a reactive diluent in formulations that require enhanced adhesion and durability.
  • 3D Printing Resins: Acts as a cross-linker in digital light processing (DLP) printing resins due to its ability to form rigid structures upon curing .
  • Biobased Materials Development: Its biobased origin positions it well for sustainable material innovations.
Synthetic Methodologies and Reaction Engineering

Continuous Esterification Processes for THFA Production

Continuous esterification processes represent a significant advancement in the industrial-scale production of tetrahydrofurfuryl acrylate (THFA), offering enhanced efficiency and reproducibility compared to batch methods. While direct continuous processes for THFA are not explicitly detailed in the literature, fundamental principles from analogous esterification systems provide critical engineering insights. Palm fatty acid distillate (PFAD) biodiesel production demonstrates the operational advantages of continuous overflow reactors, achieving 95% fatty acid methyl ester (FAME) yield under optimized conditions (120°C, 1.83 wt% H₂SO₄ catalyst, 1:1.2 oil-to-methanol ratio) [2]. These reactors maintain consistent product quality through precise control of residence time and temperature, minimizing side reactions that compromise yield.

Table 1: Key Parameters for Continuous Esterification Systems

ParameterPFAD Biodiesel ProcessTHFA Process Requirements
Temperature120°C90-110°C (estimated)
Catalyst Loading1.83 wt% H₂SO₄0.5-2.0 wt% (alkoxide)
Alcohol:Acid Ratio1:1.21:1.05-1.1
Residence Time1 hour2-4 hours (estimated)
Yield95%>90% (theoretical)

For THFA synthesis, continuous systems would likely employ tetrahydrofurfuryl alcohol (THF alcohol) and acrylic acid as feedstocks. The reaction faces engineering challenges due to THF alcohol's thermal sensitivity and acrylic acid's polymerization tendency. Reactive distillation configurations could overcome equilibrium limitations by continuously removing water, driving the esterification toward completion. This approach integrates reaction and separation units, significantly reducing processing time compared to sequential operations. Computer simulations indicate that optimal water removal efficiency must exceed 95% to achieve THFA yields above 90% while maintaining system stability and minimizing acrylic acid decomposition [2] [6].

Catalyst Design for Enhanced Esterification Efficiency

Catalyst engineering critically determines THFA synthesis efficiency and selectivity. The USPTO patent US4861902A details the use of alkali metal alkoxides (particularly sodium methoxide, CH₃ONa) as highly effective transesterification catalysts for producing THFA from methyl acrylate and tetrahydrofurfuryl alcohol [1]. These homogeneous catalysts achieve remarkable yields exceeding 90% under optimized conditions (60-80°C, 1-5 mol% catalyst loading). The reaction mechanism involves nucleophilic attack by the alkoxide anion on the carbonyl carbon of methyl acrylate, forming a tetrahedral intermediate that subsequently collapses to release methanol and generate the acrylate ester.

Table 2: Catalyst Performance in THFA Synthesis

Catalyst TypeReaction ConditionsConversionTHFA SelectivityReference
Sodium methoxide70°C, 3 hr, solventless>99%>90% [1]
Heterogeneous acid100°C, 6 hr85%78% [6]
Enzymatic50°C, 24 hr<60%>95% [2]
Magnesium ethoxide80°C, 4 hr95%88% [1]

Heterogeneous catalyst alternatives offer practical advantages in separation and reusability. Acidic resins (e.g., Amberlyst series) facilitate catalyst recovery but require higher temperatures (100-120°C), increasing polymerization risks. Recent innovations focus on magnesium-based catalysts (Mg(OC₂H₅)₂) and mixed oxides (e.g., ZrO₂-MoOₓ) that balance activity and selectivity [1] [6]. These materials provide Lewis acid sites that activate the carbonyl group while minimizing side reactions. Particularly promising are bifunctional catalysts containing both acidic and basic sites, such as Ni-La(OH)₃ composites initially developed for diol synthesis but adaptable for esterification [4]. These catalysts achieve 88% selectivity at 95% conversion when optimized, though their application to THFA synthesis requires further validation.

Inhibition Strategies for Polymerization Suppression During Synthesis

Radical polymerization of acrylic acid during THFA synthesis presents a major operational challenge, potentially causing reactor fouling, yield reduction, and safety hazards. Effective inhibition strategies employ dual-mechanism stabilizers that combine radical scavengers with oxygen-based inhibitors. Patent US4861902A specifically identifies phenothiazine (0.1-0.5 wt%) and 2,4-dimethyl-6-tert-butylphenol as effective polymerization suppressors during methacrylate ester production [1]. These inhibitors function through distinct but complementary mechanisms: phenolic compounds donate hydrogen atoms to terminate propagating radical chains, while nitrogen-containing heterocycles like phenothiazine act as electron-transfer agents that deactivate polymerization initiators.

Table 3: Polymerization Inhibitor Efficacy in Acrylic Systems

Inhibitor SystemConcentrationTemperatureStabilization Effect
Phenothiazine + p-methoxyphenol200 ppm each80°CPrevents gelation for 8+ hours
2,4-dimethyl-6-tert-butylphenol300 ppm100°C75% viscosity reduction after 4h
Hydroquinone500 ppm70°CModerate protection (<4 hours)
Oxygen (air-saturated)-60°CSuppresses radicals marginally

Process engineering approaches significantly enhance chemical inhibition effectiveness. Oxygen control proves critical, as dissolved oxygen participates in the inhibitory cycle by converting carbon-centered radicals to less reactive peroxyl radicals. Maintaining oxygen concentrations at 5-15 ppm in the reaction mixture substantially extends induction periods before polymerization onset [1] [9]. Additionally, temperature optimization below 80°C reduces radical generation rates, while continuous reactor designs minimize hot spots through improved heat transfer. Advanced monitoring techniques such as inline viscosity measurements and Raman spectroscopy enable real-time detection of premature polymerization, triggering corrective actions like inhibitor injection or temperature modulation. These integrated approaches reduce acrylic acid losses to below 5% during industrial-scale THFA production, significantly improving process economics [3] [9].

Properties

CAS Number

2399-48-6

Product Name

Tetrahydrofurfuryl acrylate

IUPAC Name

oxolan-2-ylmethyl prop-2-enoate

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

InChI

InChI=1S/C8H12O3/c1-2-8(9)11-6-7-4-3-5-10-7/h2,7H,1,3-6H2

InChI Key

YNXCGLKMOXLBOD-UHFFFAOYSA-N

SMILES

C=CC(=O)OCC1CCCO1

Canonical SMILES

C=CC(=O)OCC1CCCO1

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